Eleostearic acid

Description

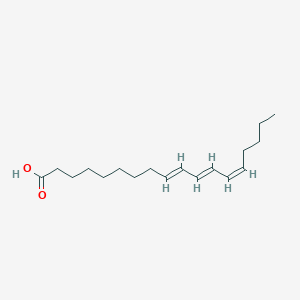

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9E,11E,13E)-octadeca-9,11,13-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXYLFPMQMFGPL-SUTYWZMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016803 | |

| Record name | Beta-Eleostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-73-0, 13296-76-9 | |

| Record name | β-Eleostearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Eleostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013296769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 544-73-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Beta-Eleostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9E,11E,13E)-9,11,13-octadecatrienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ELEOSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA17B88161 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Genetic Regulation of Eleostearic Acid

Precursor Identification and Metabolic Flux Analysis in Plant Systems

The synthesis of eleostearic acid relies on the availability of specific precursor molecules within the plant cell. Through metabolic flux analysis and radiotracer experiments, researchers have identified the key fatty acids that feed into this biosynthetic pathway.

Linoleic Acid as the Primary Acyl Precursor

Extensive research has firmly established linoleic acid as the direct and primary acyl precursor for the synthesis of α-eleostearic acid. mdpi.comnih.govoup.comnih.gov In vivo studies using 14C-labeled precursors in developing seeds of Momordica charantia demonstrated that radiolabeled linoleate (B1235992) is efficiently converted to α-eleostearate. nih.govoup.comnih.gov Kinetic analyses of these experiments revealed that the conversion process takes place while the linoleoyl moiety is esterified to phosphatidylcholine (PC), indicating that linoleoyl-PC is the direct substrate for the enzymes involved in this compound formation. mdpi.comnih.govoup.com Further evidence comes from pulse-chase experiments with 14C-labeled acetate (B1210297) and linoleate, which corroborated that linoleoyl-PC serves as the precursor to α-eleostearoyl-PC. nih.govoup.com The inverse relationship observed between the levels of linoleic acid and α-eleostearic acid during seed development in tung trees further supports the efficient conversion of linoleic acid into its conjugated counterpart. nih.gov

Involvement of Other Fatty Acid Precursors (e.g., Oleate (B1233923), Acetate, Linolenate)

While linoleic acid is the immediate precursor, the biosynthetic pathway originates from simpler molecules. In vivo radiotracer experiments have shown that both 14C-labeled acetate and oleate can be metabolized to form α-eleostearic acid. nih.govoup.comnih.gov Acetate serves as a fundamental building block for fatty acid synthesis in general, leading to the formation of oleic acid. Oleic acid is then desaturated to produce linoleic acid, which subsequently undergoes conjugation to form this compound. dcu.ieusda.gov Interestingly, experiments with 14C-labeled α-linolenate did not result in the formation of radioactive α-eleostearate, indicating that α-linolenic acid is not a direct precursor in this pathway. nih.govoup.comnih.gov

Enzymatic Conversions: Characterization of Desaturase and Conjugase Activities

The transformation of linoleic acid into this compound is a sophisticated enzymatic process involving specialized enzymes that catalyze the formation of conjugated double bonds.

Role of Divergent Δ12-Oleate Desaturase (FAD2-like) Enzymes (FADX)

The key enzymes responsible for the synthesis of this compound are divergent forms of Δ12-oleate desaturase, commonly known as FAD2-like enzymes. dcu.ieusda.gov In tung trees, two closely related enzymes have been identified: a conventional FAD2 that converts oleic acid to linoleic acid, and a specialized enzyme termed FADX, which catalyzes the final step of converting linoleic acid to α-eleostearic acid. nih.govdcu.ieusda.gov This FADX enzyme, also referred to as a fatty acid conjugase, is a bifunctional enzyme that exhibits both conjugase and desaturase activities. nih.govresearchgate.net The expression of the FADX gene is specifically localized to the developing seeds, coinciding with the accumulation of α-eleostearic acid in this tissue. nih.gov

Mechanism of Double Bond Isomerization and Conjugation

The conversion of linoleic acid to α-eleostearic acid involves a complex rearrangement of double bonds. The FADX enzyme acts on the cis-Δ12 double bond of linoleic acid, which is esterified to phosphatidylcholine, and transforms it into a system of two conjugated trans double bonds at the Δ11 and Δ13 positions. usda.govnih.gov This reaction requires a reducing factor, as demonstrated by in vitro assays with microsomal fractions from M. charantia seeds, where the conversion of [14C]18:2-CoA to [14C]αESA was dependent on the presence of exogenous NADH. mdpi.com The precise mechanism of this isomerization and conjugation is a subject of ongoing research, but it represents a remarkable example of enzymatic modification of fatty acid structure.

Subcellular Localization of Biosynthesis in Plant Systems

Biosynthesis While Esterified to Phosphatidylcholine (PC)

The biosynthesis of α-eleostearic acid occurs through the modification of a pre-existing fatty acid, linoleic acid, while it is esterified to the sn-2 position of phosphatidylcholine (PC). researchgate.net This process is a critical step in the metabolic pathway leading to the accumulation of conjugated fatty acids in the seed oils of certain plants, such as the tung tree (Vernicia fordii) and bitter melon (Momordica charantia). pnas.orgusda.gov

The conversion is catalyzed by a specialized enzyme known as a fatty acid conjugase, designated FADX. nih.gov This enzyme is a divergent form of the more common Δ12 oleate desaturase (FAD2), which is typically responsible for synthesizing linoleic acid from oleic acid. researchgate.netusda.gov The FADX enzyme acts on the linoleic acid bound to PC, converting its isolated cis-Δ12 double bond into a system of conjugated double bonds (trans-Δ11, trans-Δ13). pnas.orgnih.gov This reaction involves the removal of hydrogen atoms from the carbons flanking the original double bond. Both the FAD2 and FADX enzymes are located in the endoplasmic reticulum (ER), which is the primary site for these fatty acid modifications. usda.govnih.govnih.gov

Efficiency of Transfer to Triacylglycerols (TAG)

Following its synthesis on phosphatidylcholine, α-eleostearic acid is very efficiently mobilized and incorporated into triacylglycerols (TAG), which are the primary storage form of lipids in seeds. mdpi.comnih.gov Studies conducted on the developing seeds of Momordica charantia demonstrate this high efficiency. In these seeds, the most intensive period of lipid accumulation occurs between 20 and 26 days after pollination (DAP). nih.govmdpi.com

By 33 DAP, TAG constitutes up to 98% of the total acyl lipids. nih.govmdpi.com The α-eleostearic acid synthesized in vivo is so effectively transferred that it makes up approximately 60% of the total fatty acids found in the TAG fraction by this stage. nih.govmdpi.comnih.gov In stark contrast, the concentration of α-eleostearic acid remaining in the polar lipid fraction, which includes its synthesis site on PC, is very low, ranging from 1.5–2% at 20-23 DAP to about 6.1% at 33 DAP. mdpi.com This demonstrates a rapid and highly efficient channeling of the newly synthesized conjugated fatty acid from PC to the TAG storage pool. mdpi.com

In Vivo and In Vitro Biosynthetic Characterization Studies

The biosynthesis of α-eleostearic acid has been characterized through both in vivo (within a living organism) and in vitro (in a controlled, non-living environment) studies, which have revealed key aspects of the metabolic process.

In vivo studies using developing seeds of Momordica charantia show a clear timeline of lipid accumulation, with the most significant increase occurring between 20 and 33 days after pollination (DAP). mdpi.comnih.gov During this period, α-eleostearic acid is synthesized and rapidly transferred to TAG, where it becomes the dominant fatty acid. nih.gov

In vitro experiments utilizing microsomal fractions isolated from these developing seeds (specifically at 26 DAP) have provided further mechanistic insights. mdpi.comnih.gov When these fractions are supplied with radiolabeled substrates, they demonstrate a significant capacity for α-eleostearic acid synthesis, achieving an intensity of about 60% of the rate observed in vivo. mdpi.comnih.gov However, a critical difference emerges in the final destination of the product. Unlike the in vivo scenario where the acid is efficiently moved to TAG, the vast majority of the α-eleostearic acid synthesized in vitro remains esterified to phosphatidylcholine. mdpi.comnih.gov This finding underscores the complexity of the in vivo system, where additional factors or enzyme activities are responsible for the efficient transfer of the fatty acid from PC to TAG. usda.gov

| Study Type | System | Key Findings | α-Eleostearic Acid Destination |

|---|---|---|---|

| In Vivo | Developing M. charantia Seeds | Intensive lipid accumulation between 20-33 DAP. | Efficiently and rapidly transferred to Triacylglycerols (TAG). |

| In Vitro | Microsomal Fractions from M. charantia Seeds | Synthesis rate is ~60% of the in vivo intensity. | Remains predominantly esterified to Phosphatidylcholine (PC). |

Genetic and Transcriptomic Studies of this compound Accumulation

Identification of Genes Involved in Biosynthesis

Genetic and transcriptomic analyses have been instrumental in identifying the specific genes responsible for the biosynthesis and accumulation of this compound. The primary enzymes involved are closely related to the common fatty acid desaturases. nih.gov

Key genes identified include:

FAD2 (Δ12 oleate desaturase): This gene encodes the enzyme that catalyzes the conversion of oleic acid into linoleic acid, the direct precursor for this compound synthesis. nih.govnih.govcapes.gov.br

FADX (Fatty Acid Conjugase): This is a divergent and bifunctional FAD2-like gene. Its enzyme product is responsible for the final and crucial step: converting linoleic acid into α-eleostearic acid. nih.govnih.govcapes.gov.br In tung, the FAD2 and FADX enzymes share 73% amino acid identity. nih.gov

Diacylglycerol Acyltransferase (DGAT1 and DGAT2): Transcripts for these genes, which encode enzymes that catalyze the final step of TAG synthesis, have been identified in this compound-producing seeds. unl.eduoup.com The DGAT2 enzyme from tung, in particular, shows a preferential incorporation of this compound into TAG, suggesting it is a key component for high accumulation. usda.gov

Phospholipid:diacylglycerol acyltransferase 1 (PDAT1): A gene related to PDAT1, which can also be involved in TAG synthesis, was identified through transcriptomic studies of bitter melon. unl.edunih.gov

Deep sequencing of cDNA libraries from developing bitter melon seeds has successfully identified transcripts for the vast majority of genes known to be involved in the entire pathway of fatty acid and TAG biosynthesis. unl.edunih.gov

| Gene | Enzyme | Function in this compound Pathway |

|---|---|---|

| FAD2 | Δ12 Oleate Desaturase | Converts oleic acid to linoleic acid (precursor). nih.govnih.gov |

| FADX | Fatty Acid Conjugase | Converts linoleic acid to α-eleostearic acid on PC. nih.govnih.gov |

| DGAT2 | Type-2 Diacylglycerol Acyltransferase | Catalyzes the final incorporation of this compound into TAG. usda.govoup.com |

| DGAT1 | Type-1 Diacylglycerol Acyltransferase | Involved in the final step of TAG synthesis. unl.eduoup.com |

Transcriptional Regulation During Seed Development

The accumulation of high levels of this compound is tightly controlled at the transcriptional level during seed development. Studies of gene expression patterns in tung tree (Vernicia fordii) have revealed distinct regulatory profiles for the key biosynthetic genes. nih.govnih.gov

Reverse transcriptase-polymerase chain reaction (RT-PCR) analysis showed that the FAD2 gene is expressed in both leaf and seed tissues. nih.gov In contrast, the expression of the FADX gene is highly specific and occurs exclusively within the developing seeds, which is consistent with this compound being a storage fatty acid found only in this tissue. nih.gov

More extensive transcriptomic analysis across different stages of tung seed development has uncovered a unique and seemingly paradoxical regulatory feature: the coordinated and simultaneous up-regulation of both the TAG biosynthesis pathway and the fatty acid catabolism (β-oxidation) pathway. oup.comnih.gov This suggests that a precise temporal control and balance between fatty acid synthesis and degradation are crucial. This complex regulation may be necessary to manage the levels of potentially toxic metabolic by-products while maximizing the enrichment of α-eleostearic acid in the final storage oil. oup.com

Metabolic Transformation and Bioavailability of Eleostearic Acid

In Vivo Metabolic Conversion Pathways in Mammalian Systems

In mammalian systems, α-eleostearic acid is primarily metabolized through a saturation reaction. researchgate.netnih.gov This pathway involves the reduction of one of the three conjugated double bonds, specifically the Δ13 double bond. researchgate.netnih.gov This conversion is an enzymatic process that has been observed across different species, including rats and mice. researchgate.netjst.go.jp Studies have shown that after oral administration, α-eleostearic acid is absorbed and rapidly converted. nih.govnii.ac.jp The primary metabolic pathway is a Δ13-saturation reaction, which is dependent on the presence of specific coenzymes. researchgate.netnih.gov

Identification of Metabolic Products and Intermediates (e.g., Conversion to Conjugated Linoleic Acid (CLA))

The principal metabolic product of α-eleostearic acid is conjugated linoleic acid (CLA). Specifically, α-eleostearic acid (9Z, 11E, 13E-18:3) is converted to the cis-9, trans-11 isomer of CLA (also known as rumenic acid). researchgate.netnih.govnii.ac.jp This conversion has been confirmed through detailed structural analysis of the resulting CLA using techniques such as gas chromatography-electron impact/mass spectrometry (GC-EI/MS) and 13C-NMR. nih.govnii.ac.jp This metabolic transformation is significant because many of the reported health benefits of eleostearic acid may be attributable to its conversion to CLA in the body. researchgate.net

Tissue-Specific Metabolism and Enzyme Systems Involved (e.g., Liver, Plasma, Kidney, Small Intestine, NADPH-Dependent Enzymes)

The metabolic conversion of α-eleostearic acid is not limited to a single organ but occurs in various tissues. Research has demonstrated that this conversion takes place in the liver, plasma, kidney, and the mucous membrane of the small intestine. researchgate.netnih.govscielo.br The liver appears to be a primary site for this metabolic activity. jst.go.jpnii.ac.jpresearchgate.net

The enzymatic reaction responsible for the conversion of α-eleostearic acid to CLA is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). researchgate.netnih.govnii.ac.jp Further investigations have pinpointed the involvement of the cytochrome P450 (CYP) system, particularly the CYP4 family. jst.go.jpnii.ac.jpresearchgate.net In vitro studies using mouse hepatic microsomes have identified the NADPH-dependent CPR/CYP4 system as being responsible for this conversion. jst.go.jpnii.ac.jpnih.gov More specifically, the enzyme CYP4F13 has been identified as the major enzyme involved in the formation of cis-9, trans-11-CLA from α-eleostearic acid. jst.go.jpnih.gov Other enzymes, such as retinol (B82714) saturase (RetSat) and prostaglandin (B15479496) reductase 1 (PTGR1), have also been suggested to participate in this metabolic conversion. mdpi.com

Table 1: Tissue-Specific Metabolism of α-Eleostearic Acid

| Tissue | Metabolic Activity | Key Enzymes/Systems |

|---|---|---|

| Liver | Primary site of conversion to CLA. researchgate.netnih.govjst.go.jpnii.ac.jp | NADPH-dependent enzymes, Cytochrome P450 system (CYP4F13). researchgate.netjst.go.jpnih.gov |

| Plasma | Conversion to CLA observed. researchgate.netnih.gov | - |

| Kidney | Site of conversion to CLA. researchgate.netnih.gov | NADPH-dependent enzymes. researchgate.net |

| Small Intestine | Conversion occurs in the mucous membrane. researchgate.netnih.gov | NADPH-dependent enzymes. researchgate.net |

| Adipose Tissue | Potential for conversion, as rumenic acid has been detected in cultured adipocytes. mdpi.com | Retinol Saturase (RetSat), Prostaglandin Reductase 1 (PTGR1). mdpi.com |

Impact of Isomerism on Metabolic Fate and Bioactivity

The specific isomeric form of conjugated linolenic acid influences its metabolic fate and subsequent biological activity. For instance, α-eleostearic acid (a cis-9, trans-11, trans-13 isomer) is efficiently converted to cis-9, trans-11 CLA. researchgate.net In contrast, punicic acid, another CLnA isomer (cis-9, trans-11, cis-13), is also metabolized to cis-9, trans-11 CLA. researchgate.net However, studies have suggested that α-eleostearic acid is more effectively metabolized into CLA than punicic acid in mice. jst.go.jp The differences in the position and configuration of the double bonds among various CLnA isomers can affect their recognition by metabolic enzymes and thus their conversion rates and the nature of their metabolic products. researchgate.net This, in turn, can lead to variations in their bioactive properties. researchgate.net

Biological Activities and Molecular Mechanisms of Eleostearic Acid

Research on Antineoplastic Efficacy

Eleostearic acid (ESA) has demonstrated notable antineoplastic properties in various cancer cell lines. Its efficacy is attributed to its ability to modulate key cellular processes involved in tumor growth and survival.

Inhibition of Cellular Proliferation and Growth Arrest Induction

α-Eleostearic acid (α-ESA) has been shown to inhibit the proliferation of various cancer cells, including breast and colon cancer. aacrjournals.orgresearchgate.netnetjournals.org In studies involving human breast cancer cell lines, such as the estrogen receptor (ER)-negative MDA-MB-231 and the ER-positive MDA-ERα7, α-ESA effectively halted proliferation. aacrjournals.org Its antiproliferative activity was found to be significantly more potent than that of conjugated linoleic acid (CLA) at similar concentrations. aacrjournals.org

The growth-inhibitory mechanism of α-ESA involves the induction of cell cycle arrest. spandidos-publications.comresearchgate.net In breast cancer cells SKBR3 and T47D, treatment with α-ESA resulted in cell cycle arrest at the G0/G1 and G2/M phases. spandidos-publications.comresearchgate.netspandidos-publications.com Specifically, in SKBR3 cells, the percentage of cells in the G0/G1 phase increased from 62.3% to 65.9%, and in the G2/M phase from 4.02% to 9.2%. spandidos-publications.com Similarly, in T47D cells, the population in the G0/G1 phase rose from 31.21% to 37.8%, and in the G2/M phase from 8.6% to 14.25%. spandidos-publications.com This cell cycle blockade is a critical component of its antitumor activity. nih.gov

Table 1: Effect of α-Eleostearic Acid on Cell Cycle Distribution in Breast Cancer Cells

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |

|---|---|---|---|---|

| SKBR3 | Control | 62.3% | - | 4.02% |

| α-ESA (40 μM) | 65.9% | - | 9.2% | |

| T47D | Control | 31.21% | - | 8.6% |

| α-ESA (40 μM) | 37.8% | - | 14.25% |

Data derived from a study on the effects of α-ESA on breast cancer cell lines after 48 hours of treatment. spandidos-publications.com

Apoptosis Induction and Programmed Cell Death Pathways

A primary mechanism of this compound's anticancer effect is the induction of apoptosis, or programmed cell death. aacrjournals.orgspandidos-publications.comresearchgate.netresearchgate.net Treatment with α-ESA has been shown to lead to a high percentage of apoptotic cells in various cancer models. aacrjournals.orgnih.gov For instance, in both MDA-MB-231 and MDA-ERα7 breast cancer cells, a 40 μmol/L concentration of α-ESA induced apoptosis in 70% to 90% of the cells, a stark contrast to the 5% to 10% observed with conjugated linoleic acid or in untreated control cells. aacrjournals.orgresearchgate.netnih.gov

The pro-apoptotic activity of α-ESA is strongly linked to oxidation-dependent mechanisms and the induction of lipid peroxidation. aacrjournals.orgspandidos-publications.comresearchgate.netnih.gov The presence of conjugated double bonds in the structure of this compound makes it susceptible to oxidation, leading to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation within cancer cells. nih.gov This oxidative stress is a key trigger for apoptosis. mdpi.com

Research has demonstrated that the cytotoxic and apoptotic effects of α-ESA can be counteracted by the presence of antioxidants. aacrjournals.orgresearchgate.net When breast cancer cells were treated with α-ESA in the presence of the antioxidant α-tocotrienol, the growth inhibition and apoptosis induction were significantly diminished, highlighting the critical role of an oxidation-dependent mechanism. aacrjournals.orgresearchgate.netnih.gov Similarly, in Caco-2 human colorectal adenocarcinoma cells, the cytotoxic effects of α-eleostearic acid were suppressed by the addition of α-tocopherol, further suggesting that its pro-apoptotic action is mediated through lipid peroxidation. iiarjournals.org

This compound triggers the intrinsic pathway of apoptosis, which is centered on the mitochondria. nih.govnih.gov A key event in this pathway is the loss of mitochondrial membrane potential (ΔΨm). aacrjournals.orgresearchgate.netnih.govresearchgate.net Treatment with α-ESA has been shown to cause a significant disruption of the mitochondrial membrane potential in breast cancer cells. aacrjournals.orgaacrjournals.orgdntb.gov.ua In one study, α-ESA treatment led to a disruption of the mitochondrial membrane potential in 53% of MDA-ERα7 cells and 48% of MDA-wt cells. aacrjournals.org This effect was reversed by the addition of the antioxidant α-tocotrienol, further linking oxidative stress to mitochondrial dysfunction. aacrjournals.org The loss of mitochondrial membrane potential is a critical step that precedes the release of pro-apoptotic factors from the mitochondria. nih.gov

The apoptotic cascade initiated by this compound involves the activation of caspases and subsequent DNA fragmentation, which are hallmarks of apoptosis. nih.govspandidos-publications.com While some studies suggest a caspase-independent pathway in certain cell types, aacrjournals.orgresearchgate.netnih.gov others have shown that α-ESA can induce caspase activity. spandidos-publications.com For example, in human colon cancer DLD-1 cells, α-eleostearic acid was found to increase caspase activity and the expression of caspase mRNA. spandidos-publications.com

Regardless of the specific caspase involvement, a consistent outcome of α-ESA treatment is DNA fragmentation. aacrjournals.orgspandidos-publications.com This has been observed in various cancer cell lines, including DLD-1 colorectal adenocarcinoma cells, as well as Caco-2 and HT-29 colon cancer cells. aacrjournals.org The appearance of DNA laddering and increased nuclear condensation and fragmentation are characteristic morphological changes noted in α-ESA-treated cells. spandidos-publications.com

Following the loss of mitochondrial membrane potential, pro-apoptotic proteins are released from the mitochondria into the cytoplasm and nucleus, where they execute the final stages of cell death. nih.gov α-Eleostearic acid has been shown to induce the translocation of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) from the mitochondria to the nucleus in breast cancer cells. aacrjournals.orgresearchgate.netresearchgate.net AIF is a key molecule in caspase-independent apoptosis. nih.gov Its translocation to the nucleus, along with EndoG, leads to large-scale DNA fragmentation and chromatin condensation, ultimately resulting in apoptosis. aacrjournals.orgnih.gov

Table 2: Summary of α-Eleostearic Acid's Apoptotic Mechanisms in Breast Cancer Cells

| Mechanism | Observation | Cell Lines |

|---|---|---|

| Apoptosis Induction | 70-90% apoptosis at 40 μmol/L | MDA-MB-231, MDA-ERα7 |

| Oxidative Stress | Effects lost with α-tocotrienol | MDA-MB-231, MDA-ERα7 |

| Mitochondrial Disruption | 48-53% loss of membrane potential | MDA-MB-231, MDA-ERα7 |

| Factor Translocation | AIF and Endonuclease G move to nucleus | MDA-MB-231, MDA-ERα7 |

This table summarizes key findings on the pro-apoptotic effects of α-ESA in breast cancer. aacrjournals.orgresearchgate.net

Caspase Activation and DNA Fragmentation

Cell Cycle Progression Modulation (G0/G1 and G2/M Block)

Alpha-eleostearic acid (α-ESA), a conjugated linolenic acid, has been shown to impede the proliferation of cancer cells by interfering with the cell cycle. nih.gov Research indicates that α-ESA induces cell cycle arrest at multiple phases, specifically the G0/G1 and G2/M checkpoints. spandidos-publications.comnih.govspandidos-publications.com In studies involving breast cancer cell lines, α-ESA treatment led to a notable accumulation of cells in these phases, thereby preventing them from proceeding to mitosis and effectively halting their division. spandidos-publications.comspandidos-publications.com

For instance, in SKBR3 and T47D breast cancer cells, treatment with α-ESA for 48 hours resulted in significant G0/G1 and G2/M phase arrest, as demonstrated by flow cytometry analysis. spandidos-publications.comspandidos-publications.com Similarly, α-ESA was found to cause a G2/M block in the cell cycle of both estrogen receptor (ER)-negative MDA-MB-231 and ER-positive MDA-ERα7 human breast cancer cells. nih.govresearchgate.net This disruption of the normal cell cycle progression is a key mechanism behind the anti-proliferative effects of the compound. nih.gov The ability of α-ESA to induce cell cycle arrest has also been noted in human leukemia cells (HL60) and in breast cancer xenograft models where ribosome-inactivating proteins from bitter melon, a source of this compound, caused G0/G1 or G2/M phase arrest. mdpi.comresearchgate.netencyclopedia.pub

Effects on Specific Cancer Cell Lines and Tumor Models

This compound has demonstrated significant anti-cancer activity across a diverse range of cancer cell lines and tumor models. Its efficacy has been observed in various types of malignancies, highlighting its broad-spectrum potential.

Breast Cancer: α-ESA has been extensively studied in breast cancer, showing potent inhibitory effects. It inhibits the proliferation and induces apoptosis in multiple human breast cancer cell lines, including:

MDA-MB-231 (ER-negative): α-ESA inhibits proliferation and induces high levels of apoptosis (70-90%). nih.govaacrjournals.org

MDA-ERα7 (ER-positive): Similar to MDA-MB-231, α-ESA effectively inhibits proliferation and induces apoptosis. nih.gov

SKBR3 (HER2-overexpressing): These cells are particularly sensitive to α-ESA, which inhibits cell growth, induces apoptosis, and reduces viability in a time- and dose-dependent manner. spandidos-publications.comnih.govspandidos-publications.comresearchgate.net

T47D (lower HER2 expression): α-ESA also inhibits growth and induces apoptosis in this cell line, though they are less sensitive than SKBR3 cells. spandidos-publications.comnih.govspandidos-publications.comresearchgate.net

MCF-7: α-ESA suppresses proliferation, induces apoptosis, and reduces cell viability. nih.govresearchgate.net

Colorectal Adenocarcinoma: Studies on human colorectal adenocarcinoma cell lines have shown that α-ESA and fatty acids from bitter gourd seed oil (rich in α-ESA) inhibit growth and induce apoptosis. nih.gov

DLD-1: Treatment with α-ESA leads to growth inhibition and DNA laddering, which is indicative of apoptosis. aacrjournals.orgnih.govmedicinacomplementar.com.br

Caco-2: α-ESA decreases cell viability and increases DNA fragmentation. aacrjournals.orgnih.govresearchgate.net It also up-regulates the expression of GADD45, p53, and PPARγ in these cells. medicinacomplementar.com.br

HT-29: Similar to Caco-2, α-ESA reduces viability and increases DNA fragmentation. researchgate.netaacrjournals.orgnih.gov

Leukemia: α-ESA has shown cytotoxic and anti-proliferative effects on several human leukemia cell lines.

HL60 (promyelocytic leukemia): α-ESA strongly inhibits growth and induces apoptosis. researchgate.net

U-937 (monocytic leukemia): The viability of these cells is significantly reduced by α-ESA. aacrjournals.org

ED and Su9T01 (adult T-cell leukemia): α-ESA isolated from bitter gourd seeds inhibits the proliferation of these cell lines. researchgate.netresearchgate.netniph.go.jp

Other Cancer Cell Lines and Models: The anti-cancer effects of this compound extend to other malignancies:

Fibroblast (NIH-3T3): α-ESA significantly reduces the viability of transformed NIH-3T3 mouse fibroblast cells. aacrjournals.org

Gastric Carcinoma: An isomer, beta-eleostearic acid (β-ESA), induces apoptosis in gastric carcinoma cells through oxidative stress. nih.gov Extracts from bitter melon have also been shown to suppress the growth of stomach cancer cells. researchgate.netnih.gov

Bladder Cancer: β-ESA induces apoptosis in T24 human bladder cancer cells via a ROS-mediated pathway. nih.govjcancer.org

Hepatocellular Carcinoma (HepG2): While some studies using conjugated linoleic acid (a related fatty acid) at similar concentrations showed negligible inhibition, other research indicates that linoleic acid (a precursor) can induce ROS production in HepG2 cells. aacrjournals.orgnih.gov

Lung Carcinoma (A549): Similar to HepG2, α-ESA showed negligible inhibition at lower concentrations in one study. aacrjournals.org However, other compounds from bitter melon have demonstrated strong growth inhibition of A549 cells. nih.gov

Below is an interactive table summarizing the effects of this compound on various cell lines.

| Cancer Type | Cell Line | Reported Effects of this compound | Citations |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | Inhibits proliferation, induces apoptosis, causes G2/M cell cycle block. | nih.govaacrjournals.org |

| MDA-ERα7 | Inhibits proliferation, induces apoptosis, causes G2/M cell cycle block. | nih.gov | |

| SKBR3 | Inhibits growth, induces apoptosis, causes G0/G1 and G2/M arrest, reduces HER2/HER3 expression. | spandidos-publications.comnih.govspandidos-publications.comresearchgate.net | |

| T47D | Inhibits growth, induces apoptosis, causes G0/G1 and G2/M arrest. | spandidos-publications.comnih.govspandidos-publications.comresearchgate.net | |

| MCF-7 | Suppresses proliferation, induces apoptosis, activates PPARγ, inhibits ERK1/2. | nih.govresearchgate.net | |

| Colorectal Adenocarcinoma | DLD-1 | Inhibits growth, induces apoptosis (DNA laddering). | aacrjournals.orgnih.govmedicinacomplementar.com.br |

| Caco-2 | Decreases viability, increases DNA fragmentation, up-regulates PPARγ. | aacrjournals.orgnih.govmedicinacomplementar.com.brresearchgate.net | |

| HT-29 | Decreases viability, increases DNA fragmentation. | researchgate.netaacrjournals.orgnih.gov | |

| Leukemia | HL60 | Strongly inhibits growth, induces apoptosis. | researchgate.net |

| U-937 | Reduces cell viability. | aacrjournals.org | |

| ED | Inhibits proliferation. | researchgate.netresearchgate.net | |

| Su9T01 | Inhibits proliferation. | researchgate.netresearchgate.netniph.go.jp | |

| Fibroblast | NIH-3T3 | Reduces viability of transformed cells. | aacrjournals.org |

| Gastric Carcinoma | SGC-7901 (related CLA study) | β-ESA induces apoptosis through oxidative stress. | nih.govmdpi.com |

| Bladder Cancer | T24 | β-ESA induces apoptosis via a ROS-mediated pathway. | nih.govjcancer.org |

| Hepatocellular Carcinoma | HepG2 | Negligible inhibition at lower concentrations in one study. | aacrjournals.org |

| Lung Carcinoma | A549 | Negligible inhibition at lower concentrations in one study. | aacrjournals.org |

Modulation of Key Oncogenic and Tumor Suppressor Signaling Pathways

α-Eleostearic acid has been identified as an inhibitor of the HER2/HER3 signaling pathway, which is a critical driver in certain types of breast cancer. spandidos-publications.comnih.gov The HER2/HER3 heterodimer is considered the most potent signaling complex within the HER family, activating downstream pathways like PI3K/Akt that control cell proliferation and survival. spandidos-publications.com Research using breast cancer cell lines with varying levels of HER2 expression, specifically SKBR3 (HER2-overexpressing) and T47D (lower HER2 expression), has shown that α-ESA treatment significantly reduces the protein expression of both HER2 and HER3. spandidos-publications.comnih.govspandidos-publications.com This reduction in the receptor heterodimer level is a key part of α-ESA's antitumor activity, leading to the inhibition of downstream signaling and subsequent induction of apoptosis. spandidos-publications.comnih.gov

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. α-Eleostearic acid modulates this pathway by targeting key components. spandidos-publications.com A crucial finding is that α-ESA treatment increases the level of phosphorylated Phosphatase and Tensin Homolog (PTEN). spandidos-publications.comspandidos-publications.com PTEN is a tumor suppressor that acts as a natural inhibitor of the PI3K/Akt pathway. jcancer.org By activating PTEN, α-ESA leads to decreased levels of phosphorylated (active) Akt. spandidos-publications.comspandidos-publications.com

The inactivation of Akt has several downstream consequences. It inhibits the Akt/GSK-3β survival pathway and activates the Akt/BAD/Bcl-2 apoptotic pathway. spandidos-publications.comnih.gov Specifically, inactive Akt reduces the phosphorylation of pro-apoptotic proteins like BAD, which allows them to promote cell death. spandidos-publications.com It also reduces the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β). spandidos-publications.com This modulation of the PI3K/Akt/PTEN axis is a significant mechanism through which α-ESA inhibits growth and induces apoptosis in breast cancer cells. spandidos-publications.comnih.govmdpi.com

α-Eleostearic acid is recognized as an agonist for Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a ligand-activated transcription factor involved in lipid metabolism and tumorigenesis. nih.govnih.gov Activation of PPARγ in cancer cells can induce growth arrest and apoptosis. nih.gov In MCF-7 breast cancer cells, α-ESA treatment leads to the hyper-expression and nuclear translocation of PPARγ. nih.gov

There appears to be a negative crosstalk between the PPARγ and the ERK1/2 MAPK signaling pathways. nih.gov The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another critical cascade for cell survival. mdpi.com Studies have shown that α-ESA-induced activation of PPARγ is correlated with an inhibitory effect on the phosphorylation (activation) of ERK1/2. nih.govmdpi.com This suggests that α-ESA suppresses cancer cell proliferation by activating PPARγ, which in turn downregulates the pro-survival ERK1/2 pathway. nih.govmdpi.com This interaction has been observed in MCF-7 cells, where α-ESA suppresses proliferation through this dual mechanism. nih.govnih.gov

The role of α-eleostearic acid in modulating the Nuclear Factor-kappa B (NF-κB) pathway appears complex and context-dependent. NF-κB is a transcription factor that regulates inflammation and cell survival. elsevier.es Some research indicates an inhibitory role for α-ESA. As a PPAR agonist, α-ESA is expected to antagonize NF-κB activity. elsevier.es For instance, α-ESA can be metabolized to conjugated linoleic acid (CLA), which acts as a ligand for PPAR-β, resulting in the retardation of NF-κB activation. mdpi.com Studies in diabetic rats showed that α-ESA administration restored normal levels of hepatic NF-κB, which were elevated due to inflammation, suggesting an anti-inflammatory and inhibitory effect. elsevier.escambridge.org

Conversely, one study on SKBR3 and T47D breast cancer cells reported that α-ESA treatment activated NF-κB by markedly increasing its phosphorylation. spandidos-publications.com The researchers hypothesized that this activation might be linked to oxidative stress rather than the PI3K/Akt pathway and could be part of its antitumor activity, as oxidized lipoproteins are known to activate NF-κB and induce apoptosis. spandidos-publications.com Therefore, while α-ESA often acts to inhibit the pro-inflammatory and pro-survival functions of NF-κB, particularly in systemic inflammation models, its effect within specific cancer cells might differ, potentially contributing to apoptosis via oxidative stress mechanisms. spandidos-publications.comelsevier.esmdpi.com

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Activation and ERK1/2 Kinase Pathways

Anti-inflammatory Investigations

This compound has demonstrated notable anti-inflammatory effects in various studies. These effects are attributed to its ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokine production and interaction with peroxisome proliferator-activated receptors.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

This compound has been shown to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In a study on diabetic rats, administration of α-eleostearic acid restored the increased levels of TNF-α and IL-6 in the blood back to normal levels. elsevier.escambridge.orgcambridge.org This suggests a potent anti-inflammatory role for this fatty acid. cambridge.orgcambridge.org The mechanism behind this is linked to the downregulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in inducing the expression of inflammatory genes, including those for TNF-α and IL-6. elsevier.escambridge.org Another study also highlighted that punicic acid, another isomer of conjugated linolenic acid, inhibits TNF-α-induced neutrophil hyperactivation. nih.gov

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Agonism and Related Mechanisms

This compound has been identified as a natural agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govplos.orgnih.gov PPARγ is a nuclear receptor that is highly expressed in adipose tissue and macrophages and plays a significant role in regulating inflammation. elsevier.es Activation of PPARγ is known to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. elsevier.es

Computational and experimental studies have confirmed the binding of α-eleostearic acid to PPARγ. nih.govplos.org This activation of PPARγ is a key mechanism through which this compound exerts its anti-inflammatory effects. nih.govplos.orgvt.edu Research has shown that α-eleostearic acid suppresses the proliferation of breast cancer cells through the activation of PPARγ. nih.gov

Therapeutic Potential in Inflammatory Conditions (e.g., Inflammatory Bowel Disease, Hypersensitivity)

The anti-inflammatory properties of this compound suggest its therapeutic potential in managing chronic inflammatory conditions. Notably, research has demonstrated the efficacy of α-eleostearic acid in ameliorating experimental Inflammatory Bowel Disease (IBD) in mice. nih.govnih.govplos.orgbiotherapeuticsinc.com In these studies, dietary α-eleostearic acid was found to decrease macrophage infiltration and significantly impede the progression of IBD-related symptoms through both PPARγ-dependent and independent mechanisms. nih.govplos.org

The ability of this compound to suppress pro-inflammatory cytokines and activate PPARγ underscores its potential as a nutritional intervention for gut inflammation. vt.edunimml.org While direct studies on hypersensitivity are less common, the known anti-inflammatory mechanisms of this compound suggest a potential benefit in modulating such reactions.

Antioxidative Research

Beyond its anti-inflammatory effects, this compound exhibits significant antioxidative properties. It can directly scavenge free radicals and modulate cellular responses to oxidative stress.

Free Radical Scavenging Activities (e.g., Hydroxyl Radical)

This compound has been shown to possess free radical scavenging capabilities. mdpi.com Specifically, it has demonstrated in vitro antioxidant activity against the damage induced by the highly reactive hydroxyl radical (•OH). nih.govresearchgate.net The structure of α-eleostearic acid, with its conjugated double bonds, is thought to contribute to its ability to neutralize free radicals and terminate radical chain reactions. researchgate.net The hydroxyl radical is a dangerous compound for organisms due to its high reactivity and short half-life, and it can damage virtually all types of macromolecules. wikipedia.orgiiab.me

Modulation of Cellular Oxidative Stress Responses

This compound can modulate cellular responses to oxidative stress. Studies have shown that it can reduce lipid peroxidation in plasma and erythrocyte membranes. cambridge.orgmdpi.comnih.gov This protective effect is attributed to its ability to improve the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. cambridge.org

In diabetic rats, α-eleostearic acid and punicic acid demonstrated protective effects against oxidative damage by reducing lipid peroxidation and scavenging free radicals. cambridge.org The higher trans content of α-eleostearic acid is suggested to contribute to its greater stability and antioxidant activity. scielo.br Furthermore, α-eleostearic acid has been shown to induce apoptosis in cancer cells through mechanisms linked to lipid peroxidation, highlighting its role in cellular stress responses. spandidos-publications.comoup.com

Influence on Membrane Dynamics and Lipid Peroxidation

This compound, a conjugated linolenic acid, demonstrates a significant capacity to interact with and modify the properties of cellular membranes, which is closely linked to its effects on lipid peroxidation. Research using model membranes, such as soybean asolectin (ASO) liposomes, has provided insights into these interactions.

In vitro studies have shown that α-eleostearic acid (α-ESA) possesses antioxidant activity, offering protection against damage induced by hydroxyl radicals (•OH). nih.govwikipedia.org The mechanism of this protection appears to be multifaceted, involving direct effects on the physical properties of the lipid bilayer. nih.gov Analysis using techniques like Fourier transform infrared spectroscopy (HATR-FTIR) and nuclear magnetic resonance (NMR) revealed that α-ESA induces an ordering effect within the polar and interfacial regions of the liposome (B1194612) membrane. nih.govwikipedia.org This ordering may physically restrict the diffusion of damaging hydroxyl radicals into the membrane. nih.govwikipedia.org

The high susceptibility of α-eleostearic acid's conjugated triene system to oxidation is also a key factor in its biological activity related to lipid peroxidation. This characteristic links α-ESA to the induction of ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation. wikipedia.orgwikipedia.org When cells are treated with α-ESA, it is incorporated into cellular lipids, including phospholipids, diacylglycerols, and triacylglycerols. wikipedia.orgwikipedia.org This enrichment of membranes with a highly peroxidisable fatty acid increases their vulnerability to oxidative damage, which can trigger ferroptotic cell death. wikipedia.org While lipid droplets can serve a protective role by sequestering polyunsaturated fatty acids away from membranes to prevent peroxidation, treatment with α-ESA has been found to promote ferroptosis in a manner that is dependent on these lipid droplets. wikipedia.org In studies on diabetic rats, α-ESA was also shown to attenuate lipid peroxidation. lipidmaps.org

Table 1: Research Findings on this compound's Influence on Membrane Dynamics and Lipid Peroxidation

| Research Area | Model/System Used | Key Findings | Reference |

|---|---|---|---|

| Antioxidant Activity | Soybean Asolectin (ASO) Liposomes | Demonstrated in vitro antioxidant activity against hydroxyl radical-induced damage. The half-maximal inhibitory concentration (IC50) was reached at 15 mg/mL. | nih.gov, wikipedia.org, atamankimya.com |

| Membrane Dynamics (Polar/Interfacial Region) | ASO Liposomes (HATR-FTIR, NMR) | Caused an ordering effect, which may restrict the diffusion of hydroxyl radicals into the membrane. | nih.gov, wikipedia.org |

| Membrane Dynamics (Hydrophobic Region) | ASO Liposomes (DSC) | Promoted a disordering effect, potentially facilitating interaction between α-ESA and reactive species. | nih.govwikipedia.org |

| Global Membrane Effects | ASO Liposomes (Turbidity) | Induced a global disordering effect, attributed to changes in lipid geometry and shape. | nih.gov, wikipedia.org |

| Lipid Peroxidation & Cell Death | Cancer Cell Lines | Induces ferroptosis (a form of cell death) by being incorporated into cellular lipids, increasing their susceptibility to lipid peroxidation. | wikipedia.org, wikipedia.org |

| Lipid Peroxidation in Disease Models | Diabetic Rats | Attenuated lipid peroxidation and acted as an antioxidant. | lipidmaps.org |

Other Investigated Biological Modulations

Glucose Homeostasis and Insulin (B600854) Sensitivity

Obesity is often linked to insulin resistance, a condition characterized by a diminished ability of tissues like skeletal muscle, liver, and adipose tissue to respond to insulin. wikipedia.org This state is contributed to by elevated levels of free fatty acids. wikipedia.org Research into certain conjugated linolenic acids (CLNAs), including α-eleostearic acid, suggests potential beneficial roles in glucose metabolism.

Alpha-eleostearic acid has been identified as a natural agonist for the peroxisome proliferator-activated receptor alpha (PPARα). wikipedia.org PPARα activation is known to play a role in regulating glucose and lipid metabolism. This has led to the suggestion that α-ESA may be partly responsible for the hypoglycemic effects observed with substances like bitter gourd, in which it is a significant component. wikipedia.org As a PPAR agonist, α-eleostearic acid may improve glucose tolerance. wikipedia.org

In studies involving diabetic rats, treatment with α-eleostearic acid was shown to restore normal levels of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6). wikipedia.org Since the over-expression of these cytokines is associated with the inflammation that contributes to insulin resistance, this finding further supports the potential for α-ESA to positively influence glucose homeostasis. wikipedia.org

Lipid Metabolism Regulation

This compound has been shown to be a significant modulator of lipid metabolism, primarily through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. wikipedia.orgflybase.org PPARα is a critical nuclear receptor that governs the expression of a suite of genes involved in fatty acid oxidation and transport. flybase.org

The activation of PPARα by α-ESA suggests it can enhance the catabolism of fatty acids. wikipedia.org This is supported by findings that bitter melon seed oil (BMSO), which is rich in α-ESA, reduces hepatic steatosis (the accumulation of fat in the liver) in a PPARα-dependent manner. flybase.org In animal models, BMSO treatment led to increased acyl-CoA oxidase activity, a key enzyme in fatty acid oxidation, in wild-type mice but not in mice lacking PPARα. flybase.org

Another important aspect of its metabolic fate is the in vivo conversion of α-eleostearic acid into rumenic acid (cis-9, trans-11 conjugated linoleic acid), a bioactive fatty acid with its own recognized effects on lipid metabolism. flybase.orgresearchgate.net Furthermore, when introduced into cells, α-ESA is readily incorporated into various lipid classes, such as diacylglycerols (DAG) and triacylglycerols (TAG), directly impacting the composition of cellular lipid pools. wikipedia.org

Anti-obesity Research

Research has identified α-eleostearic acid as a potential anti-obesity agent. wikipedia.orgnih.govatamanchemicals.com Studies suggest that this conjugated fatty acid, found abundantly in sources like bitter melon seed oil (BMSO), can help reduce adiposity. nih.govatamanchemicals.com

The anti-obesity effect of BMSO has been attributed specifically to its fatty acid components, with α-ESA being the principal active molecule. atamanchemicals.com In diet-induced obese mice, dietary supplementation with BMSO resulted in a lower body fat percentage compared to control diets. atamanchemicals.com Histological analysis of adipose tissue from these mice revealed smaller adipocytes, indicating a reduction in fat storage at the cellular level. atamanchemicals.com

The mechanisms behind this anti-adiposity effect are multifaceted. One observed effect is the upregulation of Sirtuin 1 (Sirt1) mRNA in the white adipose tissue of mice treated with BMSO. atamanchemicals.com Sirt1 is a protein known to be involved in metabolic regulation and has been linked to anti-obesity effects. atamanchemicals.com Interestingly, while the effect of BMSO on liver fat was found to be dependent on PPARα, its anti-adiposity effect in fat tissue appears to be PPARα-independent. flybase.org This suggests that α-ESA may influence fat storage through different pathways in different tissues, including mechanisms that promote the "browning" of white adipose tissue, a process that increases energy expenditure. flybase.org The role of α-ESA as a PPARα agonist is also thought to contribute to body fat reduction. wikipedia.org

Table 2: Summary of Research on this compound's Metabolic Modulations

| Biological Modulation | Mechanism/Observation | Model/System | Reference |

|---|---|---|---|

| Glucose Homeostasis | Acts as a PPARα agonist, potentially improving glucose tolerance. | In vitro studies, theoretical framework | wikipedia.org |

| Insulin Sensitivity | Reduces inflammatory cytokines (TNF-α, IL-6) linked to insulin resistance. | Diabetic Rats | wikipedia.org |

| Lipid Metabolism | Activates PPARα, a key regulator of fatty acid catabolism. Reduces hepatic steatosis. | Mice (Wild-type and PPARα knockout) | flybase.org |

| Lipid Metabolism | Is converted in vivo to rumenic acid (c9, t11-CLA). | Mice, Rats, Humans | researchgate.net, flybase.org |

| Anti-obesity | Reduces body fat percentage and adipocyte size. | Diet-induced Obese Mice | atamanchemicals.com |

| Anti-obesity | Upregulates Sirt1 mRNA in white adipose tissue. Effect is PPARα-independent. | Mice | atamanchemicals.com, flybase.org |

Research on Eleostearic Acid Derivatives and Structural Analogs

Synthesis and Characterization of Novel Derivatives (e.g., 15,16-Dihydroxy Eleostearic Acid)

The synthesis of novel derivatives of this compound aims to create compounds with potentially improved or more targeted biological activities. This involves chemical modifications at the carboxyl group or the conjugated double bond system.

One notable naturally occurring derivative is 15,16-dihydroxy-α-eleostearic acid , which has been isolated from bitter gourd (Momordica charantia) ethanol (B145695) extracts. nih.gov The isolation process typically involves liquid-liquid partition and silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC) for purification. nih.gov

Researchers have also synthesized a series of α-eleostearic amides . In one study, α-eleostearic acid was converted into various amide derivatives, such as α-eleostearic-3-methylbenz-amide and α-eleostearic-2,3-dichlorobenz-amide. The synthesis of these derivatives was confirmed and their structures characterized using techniques like Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and high-performance liquid chromatography-mass spectrometry (HPLC-MS). aeeisp.com

Another example of a synthesized derivative is epoxy this compound catechol ester (EEAE) . This compound was synthesized from this compound and catechol through esterification and subsequent epoxidation. icevirtuallibrary.com The successful synthesis and the presence of epoxy and ester groups were confirmed, and the new compound was purified by silica gel column chromatography. icevirtuallibrary.com

The characterization of these derivatives is crucial for confirming their chemical structures. Spectroscopic methods are indispensable in this regard. For instance, the presence of α-eleostearic acid in natural oils has been established using ¹H and ¹³C NMR spectroscopy, which can identify the specific signals from the methylene (B1212753) carbons adjacent to the conjugated system. scispace.com These techniques, along with FT-IR and mass spectrometry, provide a comprehensive structural analysis of the newly synthesized or isolated derivatives. aeeisp.comresearchgate.netresearchgate.net

Comparative Biological Activity Studies of Derivatives

A key aspect of developing new derivatives is to compare their biological activities against the original this compound molecule and its isomers. These studies often focus on anticancer and antioxidant properties.

Anticancer Activity: Research has shown that both α-eleostearic acid and its naturally occurring derivative, 15,16-dihydroxy-α-eleostearic acid, can induce apoptosis (programmed cell death) in human leukemia (HL-60) cells. However, α-eleostearic acid was found to be significantly more potent, inducing apoptosis at a concentration of 5 µM, whereas the dihydroxy derivative required a much higher concentration of 160 µM. nih.gov

In a study involving synthesized α-eleostearic amides , several derivatives exhibited significant inhibitory effects against various cancer cell lines. For example, α-eleostearic-4-trifluoromethbenz-amide showed good inhibition of hepatocarcinoma (HepG2), rectal carcinoma (DLD-1), and breast cancer (MCF-7) cells. Notably, the 50% inhibition concentration (IC₅₀) of α-eleostearic-2,3-dichlorobenz-amide on HepG2 cells was 55.58 µmol/L, which is comparable to the well-known chemotherapy drug 5-fluorouracil. aeeisp.com

Comparisons between different isomers of conjugated linolenic acid (CLnA) have also revealed significant differences in their cytotoxic effects. A study on human colon cancer (Caco-2) cells found that the all-trans isomers, β-eleostearic acid and β-calendic acid, had stronger cytotoxic effects than their cis-containing counterparts, α-eleostearic acid and α-calendic acid. iiarjournals.org Similarly, α-eleostearic acid has demonstrated a stronger antitumor effect than conjugated linoleic acid (CLA) isomers in nude mice with transplanted human colon cancer cells. oup.com

| Compound | Cell Line | Activity | Concentration |

|---|---|---|---|

| α-Eleostearic acid | HL-60 (Leukemia) | Induces apoptosis | 5 µM |

| 15,16-Dihydroxy-α-eleostearic acid | HL-60 (Leukemia) | Induces apoptosis | 160 µM |

| α-Eleostearic-2,3-dichlorobenz-amide | HepG2 (Hepatocarcinoma) | IC₅₀ | 55.58 µmol/L |

| β-Eleostearic acid | Caco-2 (Colon Cancer) | Higher cytotoxicity than α-isomer | 3.125 - 12.5 µM |

| α-Eleostearic acid | DLD-1 (Colon Cancer) | Stronger antitumor effect than CLA isomers | Not specified |

Antioxidant Activity: The antioxidant potential of this compound and its isomers has also been a subject of comparative studies. In one such study, the antioxidant efficacy of α-eleostearic acid and punicic acid, two isomers of CLnA, were evaluated against oxidative stress induced by sodium arsenite in rats. The results indicated that both isomers acted as antioxidants, restoring the levels of antioxidant enzymes and reducing lipid peroxidation. nih.gov However, the study concluded that the antioxidant activity of α-eleostearic acid was more predominant than that of punicic acid. nih.govresearchgate.net This superior antioxidant activity of α-eleostearic acid has been attributed to its higher content of trans double bonds, making it less susceptible to oxidation compared to punicic acid. researchgate.net

Structure-Activity Relationship (SAR) Investigations of Isomers and Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs influences their biological effects. These investigations have revealed that the conjugated double bond system is the key to their bioactivity, and even subtle changes in the geometry and position of these bonds can lead to significant differences in their physiological functions. researchgate.netnih.gov

The antiproliferative effects of conjugated fatty acids are highly dependent on the degree of unsaturation and the specific configuration of their double bonds. nih.gov For instance, the number of double bonds is positively correlated with growth-inhibitory activity against cancer cells. iiarjournals.org This is exemplified by the finding that conjugated linolenic acids (CLnAs), with three conjugated double bonds, generally exhibit stronger antitumor effects than conjugated linoleic acids (CLAs), which have two. oup.com

Within the CLnA family, the geometric isomerism (cis vs. trans) of the double bonds plays a critical role. Studies have shown that CLnA isomers with an all-trans configuration, such as β-eleostearic acid, display stronger cytotoxic effects on human colon cancer cells than isomers containing a cis double bond, like α-eleostearic acid. iiarjournals.org This suggests that the spatial arrangement of the fatty acid chain, dictated by the cis/trans configuration, significantly impacts its interaction with cellular components and its subsequent biological response.

The position of the conjugated system also influences activity. For example, in conjugated linoleic acid (CLA), the t9,t11-CLA isomer has been found to be more effective at inhibiting cell proliferation in certain cancer cell lines compared to other CLA isomers. nih.goviiarjournals.org

Furthermore, the addition of functional groups to the this compound molecule, as seen in the synthesis of amide derivatives, can modulate its anticancer activity. The type and position of substituents on the aromatic ring of the amide derivatives of α-eleostearic acid were shown to influence their inhibitory potency against different cancer cell lines. aeeisp.com These SAR studies are crucial for the rational design of new, more potent, and selective this compound-based compounds for therapeutic applications.

Advanced Analytical Methodologies in Eleostearic Acid Research

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental in isolating eleostearic acid from complex mixtures, such as seed oils, and for quantifying its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of fatty acids, including this compound. Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). scielo.br This process is crucial for preventing isomerization that can occur at the high temperatures used in the GC inlet. scielo.br

The successful isolation of α-eleostearic acid from tung oil has been verified using GC-MS. mdpi.com In studies of tung oil, GC-MS has been used to determine the fatty acid composition, identifying α- and β-eleostearic acids as major components. scientific.net The analysis of FAMEs by GC-MS allows for the separation and identification of different fatty acid components in a sample. nih.gov For instance, in the analysis of tung oil, GC-MS can distinguish the methyl esters of α-eleostearic acid and β-eleostearic acid. nih.gov

Mass spectrometry provides structural information based on the fragmentation patterns of the analyzed molecules. The mass spectrum of α-eleostearic acid methyl ester derived from yeast cells expressing a specific enzyme has been shown to be identical to that from tung oil, confirming its identity. nih.gov While standard electron ionization (EI) mass spectra of FAMEs can be complex, the use of picolinyl ester derivatives can help in determining the position of double bonds. nih.gov

Table 1: GC-MS Retention Data for this compound Isomers

| Compound | Retention Time (min) | Matrix | Reference |

| α-Eleostearic acid methyl ester | Not specified | Tung oil | nih.gov |

| β-Eleostearic acid methyl ester | Not specified | Tung oil | nih.gov |

| α-Eleostearic acid | 15-17 | Isolated from tung oil | mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound and its isomers without the need for derivatization, thus avoiding potential degradation. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose.

One study detailed the separation of α-eleostearic acid isomers using a C18 column with a mobile phase of methanol/water/glacial acetic acid (85:15:0.01 by volume). nih.gov This method successfully resolved the starting material (a mixture of 9Z,11E,13E and 9E,11E,13Z isomers) from the newly formed 9Z,11E,13Z and the all-trans 9E,11E,13E isomers. nih.gov Another application involved the isolation of an apoptosis-inducing component from bitter gourd, which was identified as a derivative of α-eleostearic acid, using a C18 column. nih.gov

Silver-ion HPLC (Ag+-HPLC) is particularly effective for separating geometric and positional isomers of fatty acids. scielo.brgerli.com This technique has been used to separate cis and trans isomers of this compound. scielo.br Furthermore, comprehensive two-dimensional liquid chromatography (LC×LC), combining non-aqueous reversed-phase HPLC and silver-ion ultra-high-performance liquid chromatography (UHPLC), has been employed to differentiate cis/trans isomers in triacylglycerols containing this compound.

Table 2: HPLC Separation of this compound Isomers

| Isomer | Retention Time (min) | Column | Mobile Phase | Reference |

| 9Z,11E,13Z-18:3 | ~25 | Waters Symmetry C18 | Methanol/water/glacial acetic acid (85:15:0.01) | nih.gov |

| 9Z,11E,13E / 9E,11E,13Z-18:3 | ~27 | Waters Symmetry C18 | Methanol/water/glacial acetic acid (85:15:0.01) | nih.gov |

| 9E,11E,13E-18:3 (β-eleostearic acid) | ~31.5 | Waters Symmetry C18 | Methanol/water/glacial acetic acid (85:15:0.01) | nih.gov |

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the structural elucidation of this compound. nih.gov Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon skeleton and the configuration of its double bonds. mdpi.comnih.gov

In the ¹H NMR spectrum of α-eleostearic acid, the protons of the conjugated double bond system appear in the region of 5.0-5.7 ppm. icevirtuallibrary.com The extensive overlap of these signals often requires the use of homonuclear decoupling techniques to simplify the spectra and determine coupling constants. nih.gov For β-eleostearic acid, which has all-trans double bonds, the olefinic protons appear as multiplets around 6.10 ppm, 6.04 ppm, and 5.66 ppm. nih.gov The protons of the –CH₂– group adjacent to the conjugated system are observed between 4.1 and 4.3 ppm. icevirtuallibrary.com

¹³C NMR spectroscopy is also used to characterize this compound isomers. nih.gov The chemical shifts of the olefinic carbons are highly dependent on their position relative to the ends of the fatty acid chain and the stereochemistry of the double bonds. mdpi.com A signal at δ = 130.87 ppm has been identified as potentially representing β-eleostearic acid. mdpi.com

Table 3: Key ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| Conjugated double bond (α-ESA) | 5.0–5.7 | Multiplet | CDCl₃ | icevirtuallibrary.com |

| –CH₂– adjacent to conjugated system | 4.1–4.3 | Not specified | CDCl₃ | icevirtuallibrary.com |

| Olefinic (β-ESA) | 6.10, 6.04, 5.66 | Multiplet | CDCl₃ | nih.gov |

| Terminal –CH₃ | ~0.9 | Not specified | CDCl₃ | icevirtuallibrary.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated triene system of this compound acts as an intrinsic chromophore, giving it strong absorption properties in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.netcirad.fr This characteristic makes UV-Vis spectroscopy a simple and effective method for its detection and quantification. researchgate.net

The UV absorption spectrum of α-eleostearic acid typically displays three distinct peaks. In ethanol (B145695), these peaks are located at approximately 260 nm, 270 nm, and 280 nm. nih.gov In an aqueous buffer, a slight redshift is observed, with the major absorption peaks appearing at 262 nm, 272 nm, and 282 nm. researchgate.netresearchgate.net The peak at around 270 nm is characteristic of conjugated trienes. innspub.net The different geometric isomers of this compound exhibit distinct UV spectra, which can be used for their identification. nih.gov For example, the all-trans β-eleostearic acid has a specific extinction coefficient of 214 at 267 nm in neohexane. optica.org

This technique is sensitive enough to be used in high-throughput screening assays for enzymes that act on lipids containing this compound. researchgate.net The increase in absorbance at 272 nm can be monitored to measure the release of this compound during enzymatic hydrolysis. researchgate.net

Table 4: UV Absorption Maxima (λmax) for this compound

| Compound/Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

| α-Eleostearic acid in Ethanol | 260 | 270 | 280 | nih.gov |

| α-Eleostearic acid in Aqueous Buffer | 262 | 272 | 282 | researchgate.netresearchgate.net |

| β-Eleostearic acid in Neohexane | - | 267 | - | optica.org |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy (including HATR-FTIR)

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound. The spectrum provides a molecular fingerprint, revealing key structural features.

The FTIR spectrum of this compound shows a characteristic strong peak for the carbonyl (C=O) stretch of the carboxylic acid group around 1721-1750 cm⁻¹. mdpi.comicevirtuallibrary.com A broad peak corresponding to the O-H stretch of the carboxylic acid is observed around 3494 cm⁻¹. icevirtuallibrary.com The C-H wagging vibrations of the conjugated carbon-carbon double bonds give rise to a peak in the region of 980-990 cm⁻¹. mdpi.com A peak at 3007 cm⁻¹ is attributed to the =C–H stretching of the double bonds. icevirtuallibrary.com

Horizontal Attenuated Total Reflectance (HATR)-FTIR is a variant of FTIR that is particularly useful for studying the properties of molecules in membranes or on surfaces. researchgate.netnih.gov This technique has been employed to investigate the effects of α-eleostearic acid on the dynamics of liposomes by analyzing changes in the frequency and bandwidth of specific lipid group vibrations. nih.govresearchgate.net These studies provide insights into how the fatty acid interacts with and influences the ordering of lipid membranes. nih.gov

Table 5: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Reference |

| ~3494 | Carboxylic Acid | O-H stretch (broad) | icevirtuallibrary.com |

| ~3007 | Alkene | =C–H stretch | icevirtuallibrary.com |

| ~1721-1750 | Carboxylic Acid | C=O stretch (strong) | mdpi.comicevirtuallibrary.com |

| 980-990 | Conjugated Alkene | C–H wagging | mdpi.com |

Raman Spectroscopy

Raman spectroscopy has proven to be a valuable non-invasive tool for characterizing this compound and monitoring its polymerization. A key feature in the Raman spectrum of α-eleostearic acid is an intense peak located at approximately 1630 cm⁻¹, which is attributed to the C=C stretching vibrations of its conjugated triene system. mdpi.com The presence and intensity of this peak serve as a clear indicator of the unreacted carbon-carbon double bonds. mdpi.com

In polymerization studies, the disappearance of the signal at 1630 cm⁻¹ in the Raman spectrum of the cured resin confirms the completion of the curing process, indicating that the carbon-carbon double bonds have reacted. mdpi.com This technique has been used to verify the integrity of the conjugated unsaturations in α-eleostearic acid after processes like transesterification and saponification of tung oil. mdpi.com Furthermore, UV spectrophotometry has been shown to be a rapid and less expensive alternative to gas chromatography for quantifying α-eleostearic acid, with a characteristic peak at 270 nm indicating the conjugated trienes. innspub.net

Biophysical and Cellular Assays

Differential Scanning Calorimetry (DSC) for Thermophysical Analysis

Differential Scanning Calorimetry (DSC) is employed to investigate the thermophysical properties of this compound and its influence on lipid membranes. In studies involving liposomes, DSC analysis has revealed that α-eleostearic acid can induce a disordering effect on the hydrophobic regions of the lipid bilayer. nih.govresearchgate.net This is evidenced by changes in the enthalpy of the lipid phase transitions. nih.gov

For instance, research on asolectin liposomes showed that the incorporation of α-eleostearic acid promoted a disordering effect within the lipid hydrophobic regions, which could facilitate interactions between reactive species and the fatty acid. nih.govresearchgate.net DSC has also been utilized to determine the optimal curing schedule for resins based on α-eleostearic acid. The absence of exothermic peaks in the DSC curves of cured resins indicates that the polymerization process is complete. mdpi.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the effects of this compound on the cell cycle and apoptosis (programmed cell death). Studies have consistently shown that α-eleostearic acid can induce cell cycle arrest and apoptosis in various cancer cell lines. spandidos-publications.comnih.gov

For example, in human breast cancer cells (SKBR3 and T47D), treatment with α-eleostearic acid led to an increase in the percentage of cells in the G0/G1 and G2/M phases of the cell cycle, indicating cell cycle arrest. spandidos-publications.comresearchgate.net Specifically, in SKBR3 cells, the population in G0/G1 increased from 62.3% to 65.9% and in G2/M from 4.02% to 9.2%. spandidos-publications.com Similarly, in T47D cells, the G0/G1 population increased from 31.21% to 37.8% and the G2/M population from 8.6% to 14.25%. spandidos-publications.com

Flow cytometry, often coupled with staining dyes like Annexin V and propidium (B1200493) iodide (PI), is also used to quantify apoptosis. waocp.orgtandfonline.com This method allows for the distinction between early apoptotic, late apoptotic, and necrotic cells. tandfonline.com Research has demonstrated that both α- and β-eleostearic acid induce apoptosis. spandidos-publications.com For instance, α-eleostearic acid was found to induce apoptosis in HL60 leukemia cells. wikipedia.org

Western Blotting for Protein Expression Profiling